(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Catalog No.
S13563103
CAS No.
M.F
C8H9BrFN
M. Wt
218.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Product Name

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)ethanamine

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

CQRICPAZGLNNEM-YFKPBYRVSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Br)N

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (CAS 1228556-76-0) is an enantiopure, polyfunctionalized chiral building block highly valued in pharmaceutical synthesis and advanced materials development. Structurally, it features a primary amine attached to a chiral ethyl group, an ortho-bromine atom, and a meta-fluorine atom on the phenyl ring. This specific substitution pattern provides a highly versatile synthetic scaffold: the (S)-chiral center dictates downstream stereochemistry for target binding, the bromine acts as a highly reactive handle for transition-metal-catalyzed cross-coupling, and the fluorine atom modulates lipophilicity while blocking metabolic degradation pathways. Commercially procured at high enantiomeric excess (>98% ee), it serves as a critical precursor for the step-efficient synthesis of kinase inhibitors, CNS-active agents, and complex biaryl chiral ligands [1].

Research Fit

Enantiopure (S)-α-methylbenzylamine for stereochemical SAR studies
2-Br-5-F dual-halogen scaffold supports orthogonal cross-coupling workflows
Commercially available chiral intermediate for medicinal chemistry programs

Substituting (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine with its racemate or halogen analogs introduces severe process inefficiencies and performance liabilities. Procuring the racemic mixture (CAS 1270416-49-3) mathematically limits the yield of the desired stereoisomer to 50% and necessitates costly, solvent-intensive chiral resolution steps downstream, significantly increasing the cost of goods sold (COGS) [1]. Furthermore, substituting the ortho-bromo group with a cheaper chloro analog drastically reduces the kinetics of oxidative addition in palladium-catalyzed cross-couplings, requiring harsher conditions and specialized ligands that complicate scale-up [2]. Finally, omitting the fluorine atom leaves the aromatic ring vulnerable to CYP450-mediated oxidation, compromising the pharmacokinetic profile and metabolic half-life of the final active pharmaceutical ingredient (API) [3].

Substitution Risk

(S)-enantiomer
(R)-enantiomer or racemate substitution may shift stereochemical binding context at biological targets
2-Br-5-F regioisomer
Regioisomeric variants (e.g., 3-bromo-5-fluoro) present distinct electronic and steric profiles that may alter cross-coupling reactivity
Dual-halogen scaffold
Mono-halogen or des-halogen analogs lack orthogonal diversification handles; synthetic utility may be reduced

Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture

In the synthesis of chiral APIs, the procurement of pre-resolved (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (>98% ee) offers a massive process advantage over the racemate. Using the enantiopure starting material allows for >95% theoretical conversion to the desired diastereomeric intermediate. In contrast, utilizing the racemate caps the maximum theoretical yield at 50% and requires downstream chiral chromatography or diastereomeric salt resolution, which typically results in >50% material loss and doubles the required equivalents of subsequent expensive reagents [1].

Evidence DimensionDownstream synthetic yield and process efficiency
Target Compound Data>95% theoretical yield retention with no resolution required
Comparator Or BaselineRacemic mixture (CAS 1270416-49-3) caps yield at 50%
Quantified Difference>45% absolute increase in target isomer yield and elimination of chiral resolution costs
ConditionsAPI scale-up and downstream asymmetric synthesis

Procuring the enantiopure building block directly improves step economy, reduces waste, and lowers the overall cost of goods in pharmaceutical manufacturing.

GABAA α5 Binding
Cross-study comparable
Ki = 1.90 nM (α5β2γ2)
5.8-fold over α2β2γ2 (Ki = 11 nM)
Reported α5-subtype binding context for elaborated derivatives
Derived from elaborated benzodiazepine-site ligand; scaffold-level inference

Cross-Coupling Reactivity: Bromo vs. Chloro Substitution

The ortho-bromo substituent provides a highly reactive site for transition-metal catalysis. In standard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the bromo-arene undergoes rapid oxidative addition, typically achieving >85% conversion at mild temperatures (60-80 °C) using standard phosphine ligands. When compared to the chloro analog, the bromo derivative reacts 10 to 50 times faster. The chloro analog often requires elevated temperatures (>100 °C) and expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve comparable yields, often suffering a 20-40% reduction in overall conversion under baseline conditions [1].

Evidence DimensionCross-coupling conversion rate and condition severity
Target Compound Data>85% conversion at 60-80 °C with standard ligands
Comparator Or Baseline(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS 1213628-46-6)
Quantified Difference20-40% higher yield under standard conditions; avoids need for >100 °C heating and specialized ligands
ConditionsStandard Pd-catalyzed biaryl synthesis assays

The bromo handle ensures robust, scalable, and cost-effective functionalization of the aromatic ring without the need for specialized catalytic systems.

Predicted CNS Profile
Class-level inference
XLogP3 = 2.0
TPSA = 26 Ų
Supports CNS penetration screening for lead optimization
Predicted values; experimental logP and permeability data to verify

Metabolic Stability: Fluorinated vs. Non-Fluorinated Scaffold

The strategic placement of the fluorine atom at the 5-position significantly enhances the pharmacokinetic viability of downstream drug candidates. The strong C-F bond blocks CYP450-mediated aromatic oxidation at a metabolically vulnerable site. Comparative in vitro human liver microsome (HLM) assays on derived scaffolds indicate that the inclusion of this meta-fluoro substituent can increase the metabolic half-life (t1/2) by 2- to 5-fold compared to the non-fluorinated (S)-1-(2-bromophenyl)ethan-1-amine baseline. Additionally, the fluorine atom increases the lipophilicity (logP) of the amine, improving passive membrane permeability [1].

Evidence DimensionMetabolic half-life (t1/2) in HLM and lipophilicity
Target Compound DataExtended metabolic half-life and optimized logP
Comparator Or Baseline(S)-1-(2-Bromophenyl)ethan-1-amine (non-fluorinated)
Quantified Difference2- to 5-fold increase in metabolic half-life for downstream derivatives
ConditionsIn vitro human liver microsome (HLM) clearance assays

Procuring the fluorinated building block mitigates late-stage attrition risks in drug discovery by pre-emptively addressing metabolic liabilities.

Synthetic Route Efficiency
Class-level inference
Direct asymmetric synthesis
High ee, single catalytic step
Racemic synthesis + resolution
≤45% yield, ≥1 extra step
Supports process-economy review for chiral intermediate sourcing
Catalyst-dependent ee; verify with supplier CoA
Orthogonal Handles
Class-level inference
Br (C-2) + F (C-5)
+ chiral α-methyl amine triad
Single-halogen or achiral analogs
Lack full orthogonal triad
Supports diversification workflow fit for parallel library synthesis
Pd-catalyzed conditions apply; F remains intact under standard couplings
Kinase Scaffold Context
Supporting evidence
DPP-IV IC₅₀ = 4.8 nM
BTK IC₅₀ < 10 nM (elaborated derivatives)
Reported kinase-scaffold context; requires target-specific elaboration
Activity from elaborated compounds; scaffold-level inference only

Synthesis of Chiral Kinase Inhibitors and CNS Therapeutics

The compound is the optimal starting material for developing targeted therapeutics where the (S)-stereocenter is strictly required for target binding affinity. The pre-installed fluorine atom ensures that the resulting API maintains high metabolic stability in vivo, while the primary amine allows for straightforward amide bond formation or reductive amination [1].

Late-Stage Diversification via Cross-Coupling

In library synthesis and medicinal chemistry campaigns, the ortho-bromo group serves as a versatile handle for late-stage diversification. It enables the rapid construction of complex biaryl or heteroaryl architectures via Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions, which is not feasible with the less reactive chloro analog [2].

Development of Advanced Chiral Ligands

Beyond pharmaceuticals, this building block is utilized in the synthesis of novel chiral ligands for asymmetric catalysis. The rigid substituted phenyl ring and the specific spatial arrangement provided by the (S)-ethyl group create an effective chiral environment, while the bromo position allows for the attachment of phosphine or other coordinating groups [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAA receptor fragment-based studies
Enantiopure (S)-α-methylbenzylamine core
α5/α2 subtype selectivity verification
Kinase inhibitor lead generation
Dual-halogen chiral amine intermediate
Target-engagement assay confirmation
Asymmetric methodology development
Benchmark chiral amine substrate
Enantiomeric excess determination
Parallel library diversification
Orthogonal Br/F/amine reactivity triad
Cross-coupling scope and amine derivatization assessment

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.99024 g/mol

Monoisotopic Mass

216.99024 g/mol

Heavy Atom Count

11

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